molecular formula C11H17NO B2962619 4-[(Tert-butoxy)methyl]aniline CAS No. 1039311-45-9

4-[(Tert-butoxy)methyl]aniline

Cat. No.: B2962619
CAS No.: 1039311-45-9
M. Wt: 179.263
InChI Key: CCZARLXYZZERPJ-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)methyl]aniline is an organic compound with the molecular formula C11H17NO It is characterized by the presence of a tert-butoxy group attached to the methyl group of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)methyl]aniline typically involves the protection of the aniline group followed by the introduction of the tert-butoxy group. One common method involves the use of tert-butyl chloroformate to protect the aniline group, followed by a nucleophilic substitution reaction to introduce the tert-butoxy group. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Nitro-4-[(tert-butoxy)methyl]aniline

    Reduction: this compound derivatives

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

4-[(Tert-butoxy)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylaniline: Similar structure but lacks the tert-butoxy group.

    4-Methoxyaniline: Contains a methoxy group instead of a tert-butoxy group.

    4-Ethoxyaniline: Contains an ethoxy group instead of a tert-butoxy group.

Uniqueness

4-[(Tert-butoxy)methyl]aniline is unique due to the presence of the tert-butoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxymethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7H,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZARLXYZZERPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039311-45-9
Record name 4-[(tert-butoxy)methyl]aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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